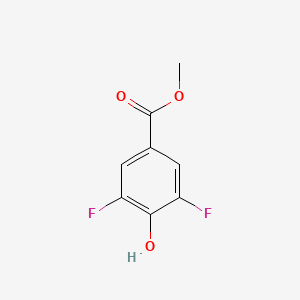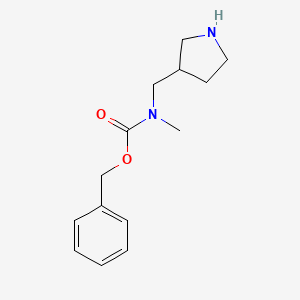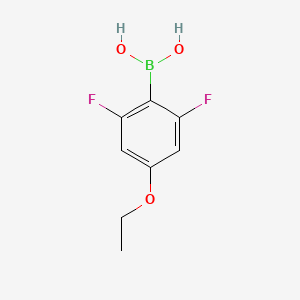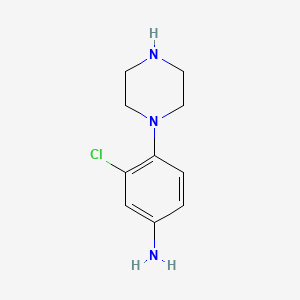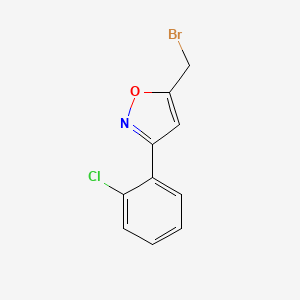
CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER is a synthetic peptide derivative with the molecular formula C28H29N3O7 and a molecular weight of 519.55 g/mol . This compound is often used in peptide synthesis and research due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER typically involves the protection of amino acids and subsequent coupling reactions. The process begins with the protection of the amino group of glycine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of protected glycine with another glycine molecule. The resulting dipeptide is then coupled with L-tyrosine, which has its hydroxyl group protected by a benzyl ester. The final product is obtained after deprotection steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to ensure high yield and purity .
化学反応の分析
Types of Reactions
CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The phenolic group of tyrosine can be oxidized to form quinones.
Substitution: The benzyl ester group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Glycylglycyl-L-tyrosine.
Oxidation: Quinone derivatives of tyrosine.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of longer peptides and proteins.
Bioconjugation: Used in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Biological Studies: Investigating protein-protein interactions and enzyme-substrate specificity.
Pharmaceutical Research: Exploring potential therapeutic applications in cancer and other diseases.
作用機序
The mechanism of action of CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER involves its incorporation into peptides and proteins. The compound interacts with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups. The phenolic group of tyrosine can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- CARBOBENZYLOXYGLYCYL-L-TYROSINE BENZYL ESTER
- CARBOBENZYLOXY-L-TYROSYL-L-TYROSINE BENZYL ESTER
- CARBOBENZYLOXY-L-PROLYL-L-TYROSINE BENZYL ESTER
- CARBOBENZYLOXY-S-BENZYL-L-CYSTEINYL-L-TYROSINE BENZYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL TYROSINE METHYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-ISOLEUCINE BENZYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-PHENYLALANINE BENZYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-ALANINE BENZYL ESTER
Uniqueness
CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER is unique due to its specific sequence and the presence of a benzyl ester protecting group. This combination provides stability and reactivity, making it a valuable tool in peptide synthesis and bioconjugation .
特性
CAS番号 |
15115-03-4 |
|---|---|
分子式 |
C28H29N3O7 |
分子量 |
519.5 g/mol |
IUPAC名 |
benzyl 3-(4-hydroxyphenyl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate |
InChI |
InChI=1S/C28H29N3O7/c32-23-13-11-20(12-14-23)15-24(27(35)37-18-21-7-3-1-4-8-21)31-26(34)17-29-25(33)16-30-28(36)38-19-22-9-5-2-6-10-22/h1-14,24,32H,15-19H2,(H,29,33)(H,30,36)(H,31,34) |
InChIキー |
SINKMRYLYGHEJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
同義語 |
CARBOBENZYLOXYGLYCYLGLYCYL-L-TYROSINE BENZYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



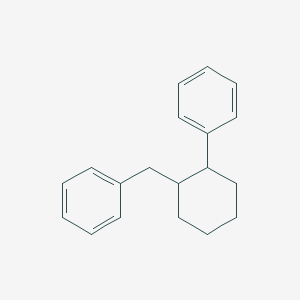
![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)
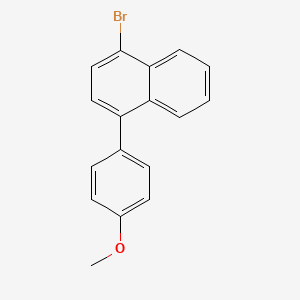
![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)
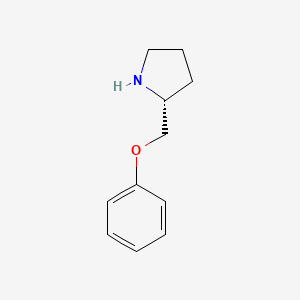
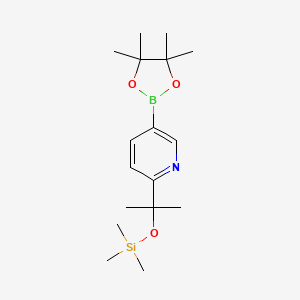
![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)
